- Chlorination of 2-Phenoxypropanoic Acid with NCP in Aqueous Acetic Acid: Using a Novel Ortho-Para Relationship and the Para/Meta Ratio of Substituent Effects for Mechanism ElucidationJournal of Organic Chemistry, 2007, 72(14), 5327-5336,
Cas no 943-45-3 (2-Methyl-2-phenoxypropanoic acid)

943-45-3 structure
Nome del prodotto:2-Methyl-2-phenoxypropanoic acid
Numero CAS:943-45-3
MF:C10H12O3
MW:180.200483322144
MDL:MFCD00129939
CID:805305
PubChem ID:354334726
2-Methyl-2-phenoxypropanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Methyl-2-phenoxypropanoic acid
- 2-Methyl-2-phenoxypropionic Acid
- 2-METHYL-2-PHENOXY-PROPIONIC ACID
- Propanoic acid,2-methyl-2-phenoxy-
- 2-Methyl-2-phenoxy-propanoic acid
- 2-Phenoxy-2,2-dimethyl acetic acid
- 2-phenoxy-2-methylpropanoic acid
- 2-phenoxyisobutyric acid
- dimethylphenoxyacetic acid
- EINECS 213-402-8
- Phenoxyisobutyric acid
- Propionic acid,2-methyl-2-phenoxy
- fibric acid
- Acide methyl-2 phenoxy-2 propionique [French]
- Propionic acid, 2-methyl-2-phenoxy-
- 6848ST447Q
- 2-phenoxy-2-methylpropionic acid
- Acide methyl-2 phenoxy-2 propionique
- 2-Methyl-2-phenoxypropanoic acid (ACI)
- Propionic acid, 2-methyl-2-phenoxy- (6CI, 7CI, 8CI)
- 2,2-Dimethyl-2-phenoxyacetic acid
- 2,2-Dimethylphenoxyacetic acid
- NSC 34010
- Phenoxy-α-isobutyric acid
- 943-45-3
- DTXSID40241410
- SY081720
- AB9782
- M2984
- 2-methyl-2-phenoxypropanoicacid
- W-100199
- BRN 1947985
- UNII-6848ST447Q
- SCHEMBL247466
- Q27264212
- BBL013594
- NSC34010
- NSC-34010
- Z640389616
- NS00040390
- AKOS000308691
- DS-18568
- methyl-2-phenoxypropanoic acid
- Propanoic acid, 2-methyl-2-phenoxy-
- ALBB-000881
- 4-06-00-00646 (Beilstein Handbook Reference)
- EN300-51263
- DTXCID40163901
- MFCD00129939
- 2-Phenoxyisobutyricacid
- STK346750
-
- MDL: MFCD00129939
- Inchi: 1S/C10H12O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
- Chiave InChI: ILPUOPPYSQEBNJ-UHFFFAOYSA-N
- Sorrisi: O=C(C(C)(C)OC1C=CC=CC=1)O
- BRN: 1947985
Proprietà calcolate
- Massa esatta: 180.07900
- Massa monoisotopica: 180.078644241g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 181
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 46.5
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.9
Proprietà sperimentali
- Punto di fusione: 98.0 to 102.0 deg-C
- Punto di ebollizione: 289.3°C at 760 mmHg
- PSA: 46.53000
- LogP: 1.92860
2-Methyl-2-phenoxypropanoic acid Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- RTECS:UF6104200
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Sealed in dry,Room Temperature
- Classe di pericolo:IRRITANT
2-Methyl-2-phenoxypropanoic acid Dati doganali
- CODICE SA:2918990090
- Dati doganali:
Codice doganale cinese:
2918990090Panoramica:
2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
2-Methyl-2-phenoxypropanoic acid Prezzodi più >>
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Chemenu | CM113071-1g |
2-methyl-2-phenoxypropanoic acid |
943-45-3 | 95%+ | 1g |
$126 | 2024-07-19 | |
TRC | M223655-500mg |
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$ 230.00 | 2022-06-04 | ||
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2-Methyl-2-phenoxypropanoic acid |
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M840677-250mg |
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SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EY458-50mg |
2-Methyl-2-phenoxypropionic Acid |
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148CNY | 2021-05-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M840677-1g |
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2-Methyl-2-phenoxypropanoic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Synthesis of plafibride and its pharmacological activitiesHuaxi Yaoxue Zazhi, 1999, 14(1), 25-26,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Palladium-catalyzed reduction of 2-phenoxyalkanoic acid derivatives to 2-phenoxyalkanalsPolish Journal of Applied Chemistry, 2003, 47(4), 249-261,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetone ; 30 min, rt → reflux
1.2 Solvents: Acetone ; 3.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Solvents: Acetone ; 3.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- The formation of benzoxacin-3-ones via intramolecular Nicholas reactions and synthesis of 8-membered heliannuolsOrganic & Biomolecular Chemistry, 2021, 19(33), 7152-7155,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methyl ethyl ketone ; rt → 50 °C; 2 h, 50 °C
1.2 Solvents: Methyl ethyl ketone ; 8 h, 50 °C; 3 h, 50 °C
1.3 Reagents: Water ; overnight, rt
1.4 Reagents: Sodium bisulfite , Hydrochloric acid Solvents: Water ; overnight, pH 6.5, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 1.6
1.2 Solvents: Methyl ethyl ketone ; 8 h, 50 °C; 3 h, 50 °C
1.3 Reagents: Water ; overnight, rt
1.4 Reagents: Sodium bisulfite , Hydrochloric acid Solvents: Water ; overnight, pH 6.5, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 1.6
Riferimento
- Pd(II)-Catalyzed ortho- or meta-C-H Olefination of Phenol DerivativesJournal of the American Chemical Society, 2013, 135(20), 7567-7571,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 15 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Preparation of pyrazolopyridine derivatives and methods of treating hepatitis B infections, United States, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Preparation of sulfamate esters for use against arthritis and osteoporosis, European Patent Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, 26 °C
Riferimento
- Preparation of N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]-2-(aryloxy)acetamide as PRMT5 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetone ; 30 min, reflux
1.2 4 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 4 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- An efficient method for the synthesis of alkyl 2-(4-benzoylphenoxy)-2-methylpropanoatesJournal of the Chemical Society of Pakistan, 2007, 29(4), 352-356,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Acetone ; < 30 °C; 30 min, < 30 °C
1.2 30 min, < 30 °C; 30 min, rt; 3 h, rt → reflux
1.2 30 min, < 30 °C; 30 min, rt; 3 h, rt → reflux
Riferimento
- Substituted isoandrographolide derivatives, their preparation method and medical application as hypolipemic agents, China, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Riferimento
- Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysisChemical Science, 2022, 13(21), 6316-6321,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Riferimento
- Amide and amidine derivatives as 11β-HSD1 inhibitors and their preparation and use for the treatment and prophylaxis of diseases, United States, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; rt; 30 min, 50 °C; 50 °C → rt
1.2 Catalysts: Tetrabutylammonium iodide , Potassium iodide ; rt; 12 h, 50 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; 12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 Catalysts: Tetrabutylammonium iodide , Potassium iodide ; rt; 12 h, 50 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; 12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Riferimento
- Liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives from poly(ethylene glycol)-supported 2-bromo-2-methylpropanoateJournal of the Chinese Chemical Society (Taipei, 2007, 54(3), 575-578,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetone ; 2 h, 0 °C; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Preparation of 4-arylcyclohexylamines as subtype selective NMDA receptor antagonists., World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, rt; rt → reflux; 36 h, reflux
1.2 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Riferimento
- Preparation of amido compounds as inhibitors of 11-β-hydroxysteroid dehydrogenase type 1 (11βHSD1) and antagonists of the mineralocorticoid receptor (MR), World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetone , Water ; rt; 0.5 h, reflux
1.2 Solvents: Acetone ; reflux; 3.5 h, reflux
1.2 Solvents: Acetone ; reflux; 3.5 h, reflux
Riferimento
- Synthesis and preliminary antihyperlipidaemic activities evaluation of andrographolide derivativesMedicinal Chemistry, 2012, 8(2), 293-298,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetone ; rt → reflux
1.2 Solvents: Acetone ; 2 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Solvents: Acetone ; 2 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Riferimento
- Synthesis and herbicidal activity of 12-(substituted phenoxy-iso-butyroxyimino)-1,15-pentadecanolidesNongyaoxue Xuebao, 2003, 5(2), 33-39,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium hydroxide ; 20 min
1.2 10 min, 20 °C; 20 °C → reflux; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 10 min, 20 °C; 20 °C → reflux; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Riferimento
- Preparation of thiazole-5-formamide derivatives for treating glucokinase-related diseases, China, , ,
Metodo di produzione 19
Condizioni di reazione
Riferimento
- Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanismInternational Journal of Food Properties, 2023, 26(1), 108-121,
Metodo di produzione 20
2-Methyl-2-phenoxypropanoic acid Raw materials
- 2-Bromoisobutyric Acid
- Propanoic acid,2-methyl-2-phenoxy-, ethyl ester
- Chlorobutanol
- Propanoic acid,2-methyl-2-phenoxy-, methyl ester
- Poly(ethylene glycol) bis(2-bromoisobutyrate)
- sodium 2-phenoxyisobutyrate
2-Methyl-2-phenoxypropanoic acid Preparation Products
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:943-45-3)2-Methyl-2-phenoxypropanoic acid

Purezza:99%
Quantità:5g
Prezzo ($):344.0